molecular formula C8H9NO2S B15237293 6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid

6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid

Cat. No.: B15237293
M. Wt: 183.23 g/mol
InChI Key: GTNLESXQGHFJPU-UHFFFAOYSA-N
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Description

6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of cyclopenta[b]thiophenes, which are known for their diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid typically involves multi-step organic reactions. One common method involves the reaction of cyclopentanone with sulfur and piperidine to form the thiophene ring. This intermediate is then subjected to further reactions to introduce the amino and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Often involves halogenating agents like bromine or chlorine, followed by nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halides or alkyl groups .

Scientific Research Applications

6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid: Similar structure but different position of the carboxylic acid group.

    5,6-Dihydro-4H-cyclopenta[B]thiophene-2-carbaldehyde: Contains an aldehyde group instead of an amino group.

    Methyl 5,6-dihydro-4H-cyclopenta[B]thiophene-2-carboxylate: Methyl ester derivative of the carboxylic acid

Uniqueness

6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid is unique due to its specific functional groups and their positions on the thiophene ring

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

6-amino-4,5-dihydrocyclopenta[b]thiophene-6-carboxylic acid

InChI

InChI=1S/C8H9NO2S/c9-8(7(10)11)3-1-5-2-4-12-6(5)8/h2,4H,1,3,9H2,(H,10,11)

InChI Key

GTNLESXQGHFJPU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C1C=CS2)(C(=O)O)N

Origin of Product

United States

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